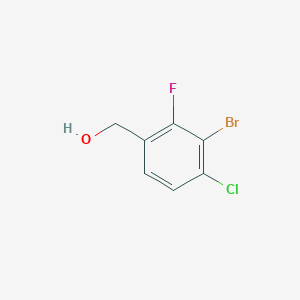

3-Bromo-4-chloro-2-fluorobenzyl Alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-4-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRDPYMNGHIYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Bromo-4-chloro-2-fluorobenzyl alcohol, a key intermediate in the development of novel therapeutics and other advanced chemical applications. The methodologies presented are grounded in established chemical principles and supported by relevant literature, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound. The specific arrangement of its halogen substituents—bromine, chlorine, and fluorine—imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry. Its structural motifs are often sought after in the design of molecules intended to interact with biological targets with high specificity and efficacy.

The synthesis of this target molecule can be approached through several strategic pathways. However, the most direct and efficient route, particularly in a research and development setting, involves the reduction of a corresponding carbonyl compound, namely 3-Bromo-4-chloro-2-fluorobenzaldehyde or 3-Bromo-4-chloro-2-fluorobenzoic acid. This approach benefits from the commercial availability of these precursors and the high-yielding, well-understood nature of hydride-based reductions.

This guide will focus on the reduction of 3-Bromo-4-chloro-2-fluorobenzaldehyde, as aldehyde reductions are typically cleaner and require milder conditions compared to the reduction of carboxylic acids.

Synthetic Pathway and Mechanism

The core of the proposed synthesis is the reduction of the aldehyde functional group of 3-Bromo-4-chloro-2-fluorobenzaldehyde to a primary alcohol. This transformation is most effectively achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).

Reaction Mechanism

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction mechanism can be summarized as follows:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of the aldehyde.

-

Alkoxide Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedrally coordinated alkoxide intermediate.

-

Protonation: In a subsequent workup step, typically with the addition of a protic solvent like water or a mild acid, the alkoxide ion is protonated to yield the final benzyl alcohol product.

dot digraph "Reduction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="3-Bromo-4-chloro-2-fluorobenzaldehyde + NaBH₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup (H₂O)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Hydride Attack"]; Intermediate -> Workup [label="Protonation"]; Workup -> Product; } केंद (Caption): The reduction of 3-Bromo-4-chloro-2-fluorobenzaldehyde to the corresponding benzyl alcohol.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Recommendation |

| 3-Bromo-4-chloro-2-fluorobenzaldehyde | C₇H₃BrClFO | 237.45 | 1806838-95-8 | AOBChem[1] |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Major Chemical Suppliers |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Major Chemical Suppliers |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Major Chemical Suppliers |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Major Chemical Suppliers |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (21.06 mmol) of 3-Bromo-4-chloro-2-fluorobenzaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: Slowly add 0.80 g (21.06 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Caution: The addition of sodium borohydride to methanol will generate hydrogen gas, so ensure adequate ventilation and perform the addition slowly to control the effervescence.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot will indicate the completion of the reaction.

-

Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water (approximately 20 mL) to the reaction mixture while still in the ice bath. This will decompose any excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 50 mL of dichloromethane and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.

-

Separation and Further Extraction: Collect the organic layer (bottom layer). Extract the aqueous layer two more times with 25 mL portions of dichloromethane.

-

Washing: Combine all the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to remove any residual water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate to afford the pure product.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The spectrum should show a characteristic singlet or doublet for the benzylic protons (-CH₂OH) around 4.5-4.8 ppm. The aromatic protons will appear in the region of 7.0-7.8 ppm, with splitting patterns consistent with the substitution on the aromatic ring. |

| ¹³C NMR | The spectrum will show a peak for the benzylic carbon (-CH₂OH) around 60-65 ppm. The aromatic carbons will appear in the range of 110-140 ppm, with the carbon atoms attached to the halogens showing characteristic chemical shifts and C-F coupling. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₅BrClFO). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group. |

| Melting Point | A sharp melting point will be indicative of a pure compound. |

Alternative Synthetic Route: Reduction of 3-Bromo-4-chloro-2-fluorobenzoic Acid

An alternative, though often requiring harsher conditions, is the reduction of the corresponding carboxylic acid. This can be achieved using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

dot digraph "Alternative_Route" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="3-Bromo-4-chloro-2-fluorobenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="1. LiAlH₄, THF\n2. H₃O⁺ workup", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reagent; Reagent -> Product; } केंद (Caption): The reduction of 3-Bromo-4-chloro-2-fluorobenzoic acid to the corresponding benzyl alcohol.

It is important to note that LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with extreme caution under an inert atmosphere. The workup for LiAlH₄ reactions also requires careful, sequential addition of water and/or aqueous base to safely quench the excess reagent and precipitate the aluminum salts. While effective, the use of sodium borohydride for the reduction of the aldehyde is generally preferred due to its greater safety and milder reaction conditions.

Conclusion

The synthesis of this compound is most reliably and safely achieved through the sodium borohydride-mediated reduction of 3-Bromo-4-chloro-2-fluorobenzaldehyde. This method offers high yields, straightforward purification, and utilizes readily available and manageable reagents. The resulting benzyl alcohol is a versatile intermediate, poised for further functionalization in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

-

AOBChem. (n.d.). 3-Bromo-4-chloro-2-fluorobenzaldehyde. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-benzyl alcohol. Retrieved from [Link]

- Google Patents. (1982). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

Sources

3-Bromo-4-chloro-2-fluorobenzyl Alcohol chemical properties

An In-depth Technical Guide to 3-Bromo-4-chloro-2-fluorobenzyl Alcohol: Synthesis, Properties, and Applications

Executive Summary: this compound is a polyhalogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring three distinct halogens on the benzene ring, offers a synthetically versatile scaffold for the development of novel molecules with finely-tuned physicochemical and biological properties. The presence of bromine, chlorine, and fluorine atoms allows for modulation of lipophilicity, metabolic stability, and target-binding interactions, including the potential for halogen bonding. This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol from its commercially available precursor, an analysis of its reactivity, and a discussion of its potential applications for researchers and drug development professionals. While direct experimental data for this specific molecule is limited, this document synthesizes information from established chemical principles and data from closely related analogues to provide a reliable and expert-informed resource.

Introduction: A Unique Scaffold for Chemical Innovation

Polyhalogenated aromatic compounds are cornerstones of modern chemical research, serving as pivotal building blocks for pharmaceuticals and functional materials.[1][2] The introduction of halogens onto an aromatic ring profoundly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions. This compound presents a particularly compelling structure. The ortho-fluoro substituent can influence the conformation of the benzyl alcohol moiety and participate in hydrogen bonding, while the bromine at the 3-position and chlorine at the 4-position provide distinct reactivity handles and steric/electronic properties.[3] This trifecta of halogenation creates a unique chemical entity poised for use in creating diverse chemical libraries and as a key intermediate in multi-step syntheses.

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this compound is not widely published, its core properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value | Source/Method |

| IUPAC Name | (3-Bromo-4-chloro-2-fluorophenyl)methanol | --- |

| Molecular Formula | C₇H₅BrClFO | Calculated |

| Molecular Weight | 239.47 g/mol | Calculated |

| CAS Number | Not assigned. | --- |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Predicted (Analog) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol). | Predicted |

| Stability | Stable under standard laboratory conditions. | Predicted |

Predicted Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following predictions are based on established principles of NMR and IR spectroscopy for substituted aromatic compounds.[4]

-

¹H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the aromatic region and one in the aliphatic region.

-

Aromatic Protons (2H): Two doublets are anticipated in the range of δ 7.2-7.8 ppm. The protons on the ring (at C-5 and C-6) will couple to each other (ortho-coupling, J ≈ 8-9 Hz) and will also exhibit smaller couplings to the fluorine atom at C-2.

-

Benzylic Protons (2H): A singlet or a doublet is expected around δ 4.7 ppm for the -CH₂OH protons. Coupling to the ortho-fluorine (⁴JHF) may result in a small splitting (doublet, J ≈ 1-2 Hz).

-

Hydroxyl Proton (1H): A broad singlet, typically between δ 1.5-3.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The spectrum will be characterized by the influence of the electronegative halogens and, most notably, by carbon-fluorine coupling.

-

Aromatic Carbons (6C): Six distinct signals are expected. The carbon directly attached to the fluorine (C-2) will appear as a large doublet (¹JCF ≈ 240-250 Hz). The adjacent carbons (C-1 and C-3) will show smaller couplings (²JCF ≈ 20-25 Hz).

-

Benzylic Carbon (1C): The -CH₂OH carbon signal, expected around δ 60-65 ppm, may also exhibit a small coupling to the fluorine atom (³JCF ≈ 3-5 Hz).

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies will confirm the presence of the hydroxyl and aromatic functionalities.

-

O-H Stretch: A strong, broad absorption band around 3200-3500 cm⁻¹.

-

Aromatic C-H Stretch: Medium to weak bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium bands in the 2850-2960 cm⁻¹ region.

-

C=C Aromatic Stretch: Several sharp, medium-intensity bands between 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1050 cm⁻¹ region.

-

Synthesis Protocol: Reduction of the Benzoic Acid Precursor

The most direct and reliable route to synthesize this compound is through the reduction of its corresponding carboxylic acid, 3-Bromo-4-chloro-2-fluorobenzoic acid (CAS 1677706-23-8) , which is commercially available from suppliers like Biosynth and BLD Pharm.[5][6] Lithium aluminum hydride (LAH) is an effective reagent for this transformation.

Experimental Workflow: LAH Reduction

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Causality: The hydroxyl group of a carboxylic acid is non-reactive towards direct reduction by milder agents like NaBH₄. A powerful reducing agent like LAH is required to reduce the carboxylic acid directly to the primary alcohol. The reaction is performed under anhydrous conditions as LAH reacts violently with water.

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

LAH Suspension: In the flask, suspend lithium aluminum hydride (LAH, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3-Bromo-4-chloro-2-fluorobenzoic acid (1.0 equivalent) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirring LAH suspension, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular, easily filterable form.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

-

Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the hydroxyl group, which can undergo several key transformations. The electron-withdrawing nature of the three halogen substituents on the ring generally deactivates the ring towards electrophilic substitution but can influence the reactivity of the benzylic position.[7]

-

Conversion to Benzyl Halides: The hydroxyl group is a poor leaving group but can be readily converted into a good leaving group. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will efficiently produce the corresponding 3-bromo-4-chloro-2-fluorobenzyl chloride or bromide, respectively.[8] These benzyl halides are potent electrophiles, ideal for SN2 reactions.

-

Oxidation: The primary alcohol can be oxidized to either the aldehyde or the carboxylic acid depending on the choice of oxidant. Milder conditions using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation will yield 3-bromo-4-chloro-2-fluorobenzaldehyde. Stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will result in the formation of the corresponding benzoic acid.

-

Ether and Ester Formation: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis. Alternatively, it can react with carboxylic acids or acyl chlorides under appropriate conditions to form esters.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 5. biosynth.com [biosynth.com]

- 6. 1677706-23-8|3-Bromo-4-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Bromo-4-chloro-2-fluorobenzyl Alcohol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloro-2-fluorobenzyl alcohol, with the CAS number 1824057-69-3, is a halogenated aromatic alcohol.[1] Its structure, featuring a unique substitution pattern of bromine, chlorine, and fluorine atoms on the benzyl ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence and positioning of these halogens can significantly influence the molecule's physicochemical properties and biological activity, offering a scaffold for the development of novel therapeutic agents and other specialized chemicals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, potential applications, and essential safety information.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in published literature, its fundamental properties can be derived from supplier information and comparison with structurally similar compounds.

| Property | Value | Source |

| CAS Number | 1824057-69-3 | |

| Molecular Formula | C₇H₅BrClFO | [1] |

| Molecular Weight | 239.47 g/mol | [1] |

| Appearance | Likely a solid or oil, given related compounds | Inferred |

| Purity | Typically ≥95% | [1] |

Note: Properties such as melting point, boiling point, and density have not been found in publicly available literature for this specific compound. These would need to be determined experimentally.

Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 3-bromo-4-chloro-2-fluorobenzoic acid. This approach is analogous to the synthesis of similar substituted benzyl alcohols.[2][3]

DOT Diagram: Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of the structurally similar 3-bromo-4-fluoro-benzyl alcohol and should be optimized for the specific substrate.[2][3]

Materials:

-

3-Bromo-4-chloro-2-fluorobenzoic acid

-

Ethyl chloroformate

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Water, deionized

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and equipment

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-chloro-2-fluorobenzoic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate. The formation of a mixed anhydride intermediate occurs.

-

Allow the reaction to stir at 0 °C for approximately 30-60 minutes.

-

Reduction to the Alcohol: In a separate beaker, prepare a solution of sodium borohydride in water.

-

Slowly add the sodium borohydride solution to the reaction mixture containing the mixed anhydride, maintaining a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction by carefully adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the benzylic CH₂ protons, likely in the range of 4.5-4.8 ppm. The aromatic region would display signals corresponding to the two protons on the benzene ring, with chemical shifts and coupling constants influenced by the three different halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the benzylic carbon (CH₂OH) around 60-65 ppm. The aromatic region would exhibit signals for the six carbons of the benzene ring, with their chemical shifts dictated by the electronic effects of the bromo, chloro, and fluoro groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic ring and the CH₂ group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ region. Characteristic absorptions for the C-Br, C-Cl, and C-F bonds would be present in the fingerprint region.

Applications in Research and Drug Development

Halogenated benzyl alcohols are important intermediates in the synthesis of a wide range of biologically active molecules. The introduction of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

-

Scaffold for Novel Therapeutics: The unique substitution pattern of this compound provides a versatile scaffold for the synthesis of novel drug candidates. The different halogens offer distinct electronic and steric properties that can be exploited in drug design.

-

Intermediate for API Synthesis: This compound can serve as a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). The alcohol functionality can be easily converted into other functional groups, such as aldehydes, ethers, and esters, allowing for further molecular elaboration.

-

Fragment-Based Drug Discovery: In fragment-based drug discovery, small, low-complexity molecules are screened for their ability to bind to a biological target. Halogenated aromatic compounds are valuable fragments due to their ability to form specific interactions, such as halogen bonds, with protein binding sites.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety precautions can be guided by the data for structurally similar halogenated benzyl alcohols.[7][8]

General Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[9][11][12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique halogenation pattern offers a valuable tool for medicinal chemists seeking to fine-tune the properties of bioactive molecules. While a comprehensive set of experimental data for this compound is not yet widely available, its synthesis can be reliably achieved through established methods for the reduction of the corresponding benzoic acid. As with all laboratory chemicals, it should be handled with appropriate safety precautions. Further research into the properties and applications of this compound is warranted to fully explore its utility in the development of new technologies and therapeutics.

References

-

PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link]

-

Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?. [Link]

-

Penta chemicals. Benzyl alcohol. [Link]

-

PrepChem. Synthesis of 3-bromo-4-fluoro-benzyl alcohol. [Link]

-

Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]

- Google Patents.

- Google Patents.

-

RSC Publishing. Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. [Link]

- Google Patents.

-

PubChem. 3-Bromo-4-chlorobenzoic acid. [Link]

-

Shanghai Nianxing Industrial Co., Ltd. This compound. [Link]

- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid. [Link]

-

ResearchGate. Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids. [Link]

-

PubMed Central. Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. [Link]

- Google Patents. Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

ResearchGate. Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. [Link]

-

ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]

-

Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

-

IOP Conference Series: Earth and Environmental Science. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [Link]

-

YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

Sources

- 1. This compound - CAS:1824057-69-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. prepchem.com [prepchem.com]

- 3. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ewai-group.com [ewai-group.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 3-Bromo-4-chloro-2-fluorobenzyl alcohol. This polysubstituted benzyl alcohol derivative is a compound of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen substituents. This document delves into the nuanced interplay of these substituents on the molecule's reactivity and spectral properties, offering a robust resource for researchers engaged in the design and synthesis of novel chemical entities. Detailed experimental protocols, predicted spectroscopic data with justifications, and a discussion of potential applications are presented to facilitate further investigation and utilization of this compound.

Introduction: The Strategic Importance of Polysubstituted Benzyl Alcohols

Benzyl alcohols and their derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] The strategic incorporation of multiple halogen substituents onto the benzene ring, as seen in this compound, offers a powerful tool for fine-tuning a molecule's physicochemical properties.[2] Halogenation can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The presence of bromine, chlorine, and fluorine atoms in the target molecule creates a unique electronic and steric environment, making it a valuable scaffold for the development of new bioactive compounds.[2] This guide aims to provide a detailed understanding of the molecular architecture of this compound and to equip researchers with the knowledge to effectively synthesize, characterize, and utilize this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromomethyl group at position 1, a fluorine atom at position 2, a bromine atom at position 3, and a chlorine atom at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClFO | Inferred |

| Molecular Weight | 239.47 g/mol | [3] |

| CAS Number | 1702154-18-4 | [3] |

| Appearance | Likely a solid or oil at room temperature | Inferred from similar compounds |

The presence of three different halogen atoms on the benzene ring significantly influences the molecule's electronic properties. The fluorine atom at the ortho position to the benzyl alcohol moiety is a strong electron-withdrawing group, which can affect the acidity of the hydroxyl proton and the reactivity of the benzylic carbon. The bromine and chlorine atoms further modulate the electron density of the aromatic ring.

The interplay of these substituents also dictates the preferred conformation of the molecule. Studies on ortho-halogenated benzyl alcohols have shown that they can exist in different chiral and achiral conformations, with the potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-halogen.[4][5] In the case of this compound, the fluorine atom at the 2-position is a likely candidate for such an interaction.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the corresponding benzoic acid derivative, 3-Bromo-4-chloro-2-fluorobenzoic acid. This precursor is commercially available or can be synthesized through established methods.[3][6] The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7]

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Reduction of 3-Bromo-4-chloro-2-fluorobenzoic acid

Materials:

-

3-Bromo-4-chloro-2-fluorobenzoic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

-

Addition of Substrate: Dissolve 3-Bromo-4-chloro-2-fluorobenzoic acid in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

-

Extraction: Filter the resulting aluminum salts and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes, and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture; therefore, an inert atmosphere is crucial to prevent its decomposition and ensure the efficiency of the reduction.

-

Anhydrous Solvents: The use of anhydrous THF is essential for the same reason as maintaining an inert atmosphere.

-

Controlled Addition at 0 °C: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow, dropwise addition at low temperature prevents the reaction from becoming uncontrollable.

-

Fieser Work-up: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the work-up process.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following characterization is based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Ar-H (at C5) | 7.3 - 7.6 | Doublet of doublets (dd) | ~8-9 (H-H), ~2-3 (H-F) | Deshielded due to adjacent halogens. Coupled to H at C6 and F at C2. |

| Ar-H (at C6) | 7.1 - 7.4 | Doublet of doublets (dd) | ~8-9 (H-H), ~4-5 (H-F) | Coupled to H at C5 and F at C2. |

| -CH₂- | 4.6 - 4.8 | Singlet (or doublet if coupled to OH) | - | Typical chemical shift for benzylic protons.[8] May show coupling to the hydroxyl proton depending on the solvent and concentration. |

| -OH | 2.0 - 4.0 | Broad singlet or triplet | - | Chemical shift is highly variable and depends on solvent, concentration, and temperature. |

The fluorine atom at the 2-position will cause splitting of the adjacent aromatic proton signals (H-F coupling).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -F (C2) | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | Large one-bond coupling with fluorine is characteristic.[8] |

| C -Br (C3) | 110 - 120 | The carbon directly attached to bromine is typically in this region. |

| C -Cl (C4) | 125 - 135 | The carbon directly attached to chlorine is generally found here. |

| C -CH₂OH (C1) | 135 - 145 | The ipso-carbon bearing the benzylic alcohol group. |

| Ar-C H (C5, C6) | 125 - 135 | Aromatic CH carbons in a halogenated ring. |

| -C H₂OH | 60 - 65 | Typical chemical shift for a benzylic alcohol carbon.[8] |

The carbon atoms attached to fluorine will exhibit large one-bond coupling constants (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H stretch | 3200 - 3600 | Strong, Broad | Characteristic of the hydroxyl group, broadened due to hydrogen bonding.[9][10] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations.[9] |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium | C-H stretching of the benzylic CH₂ group.[9] |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring skeletal vibrations. |

| C-O stretch | 1000 - 1250 | Strong | C-O stretching of the primary alcohol.[9] |

| C-F stretch | 1000 - 1400 | Strong | Carbon-fluorine bond stretching. |

| C-Cl stretch | 600 - 800 | Strong | Carbon-chlorine bond stretching. |

| C-Br stretch | 500 - 600 | Strong | Carbon-bromine bond stretching. |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[11] This will result in a cluster of peaks for the molecular ion.

-

Fragmentation: Common fragmentation pathways for benzyl alcohols include:

Potential Applications in Drug Discovery and Materials Science

Halogenated benzyl alcohols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The unique substitution pattern of this compound makes it an attractive starting material for the following reasons:

-

Scaffold for Bioactive Molecules: The presence of multiple halogens allows for the exploration of structure-activity relationships by systematically modifying the substitution pattern. Halogenated benzyl alcohol derivatives have shown promise as antibacterial agents.[2]

-

Modulation of Pharmacokinetic Properties: The fluorine atom can enhance metabolic stability and membrane permeability of drug candidates.[14]

-

Precursor for Cross-Coupling Reactions: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

Diagram 3: Role in a Representative Drug Discovery Pathway

Caption: Potential role of the title compound in a drug discovery workflow.

Conclusion

This compound represents a strategically designed building block for chemical synthesis. Its polysubstituted aromatic ring offers a unique combination of steric and electronic properties that can be exploited in the development of new pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and a detailed prediction of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to confidently incorporate this versatile compound into their research and development programs.

References

-

How is benzoic acid converted into benzyl alcohol? Quora. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]

-

OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side. ACS Publications. [Link]

-

Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. ResearchGate. [Link]

-

Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). ChemIQSo. [Link]

-

Synthesis of Benzoic Acid and Benzyl Alcohol Lab Experiment. Studylib. [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

NMR data for the alcohols (3). Royal Society of Chemistry. [Link]

-

Benzyl Alcohol Series. Sparrow Chemical. [Link]

-

Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols. Scielo. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Bromo-3-chloro-2-fluorobenzoic acid. PubChem. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]

- EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ...

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

3-Bromobenzyl alcohol. NIST WebBook. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

-

3-Bromo-4-chlorobenzoic acid. PubChem. [Link]

-

77771-03-0 | 3-Bromo-4-fluorobenzyl alcohol. Capot Chemical. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Multifunctional Benzyl Alcohol

The unique substitution pattern of 3-Bromo-4-chloro-2-fluorobenzyl alcohol, featuring three different halogen atoms on the benzene ring, presents an interesting challenge and a rich source of information in its spectral analysis. The interplay of the electronic effects of these substituents significantly influences the chemical environment of each atom, leading to a distinctive spectral fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound, which is a critical step in any synthetic workflow.

This guide is structured to walk the reader through the theoretical underpinnings and practical considerations of acquiring and interpreting the NMR, IR, and MS spectra of this compound. By examining the predicted data, we can gain significant insights into the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the hydroxyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton | 7.5 - 7.7 | Doublet of doublets (dd) | ~8.5, ~2.0 | H-6 |

| Aromatic Proton | 7.2 - 7.4 | Triplet (t) | ~8.5 | H-5 |

| Methylene Protons | ~4.7 | Singlet (s) | - | -CH₂- |

| Hydroxyl Proton | Variable (e.g., 2.0 - 4.0) | Broad singlet (br s) | - | -OH |

Rationale for Predictions:

-

Aromatic Region: The two aromatic protons are in different chemical environments. H-6 is deshielded by the adjacent bromine atom and will likely appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with the fluorine atom. H-5 will be a triplet due to coupling with the adjacent H-6 and the fluorine atom.

-

Benzylic Protons: The two protons of the methylene group (-CH₂-) are chemically equivalent and are not expected to show coupling to other protons, thus appearing as a singlet.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is often a broad singlet and may exchange with deuterium in D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the substitution pattern, all seven carbon atoms in this compound are expected to be chemically non-equivalent. The chemical shifts will be significantly influenced by the attached halogens, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | 155 - 160 (d, ¹JCF ≈ 250 Hz) | C-2 |

| Aromatic Carbon | 135 - 140 | C-4 |

| Aromatic Carbon | 130 - 135 | C-6 |

| Aromatic Carbon | 125 - 130 | C-1 |

| Aromatic Carbon | 120 - 125 (d, ²JCF ≈ 20 Hz) | C-3 |

| Aromatic Carbon | 115 - 120 (d, ²JCF ≈ 25 Hz) | C-5 |

| Methylene Carbon | 60 - 65 | -CH₂- |

Rationale for Predictions:

-

C-F Coupling: The most notable feature will be the large doublet for C-2 due to direct coupling with the highly electronegative fluorine atom. Smaller couplings from fluorine to C-3 and C-5 are also expected.

-

Halogen Effects: The electronegative halogen atoms will cause a downfield shift for the carbons they are attached to (C-2, C-3, C-4). The precise chemical shifts are a result of the combined inductive and resonance effects of all substituents.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-O bonds, as well as absorptions related to the aromatic ring and the carbon-halogen bonds.

| Predicted Absorption (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3000 - 3100 (sharp) | C-H stretch | Aromatic |

| 2850 - 2960 (sharp) | C-H stretch | Aliphatic (-CH₂-) |

| 1550 - 1600 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 1000 - 1200 | C-O stretch | Primary alcohol |

| 1000 - 1100 | C-F stretch | Aryl fluoride |

| 600 - 800 | C-Cl stretch | Aryl chloride |

| 500 - 600 | C-Br stretch | Aryl bromide |

Rationale for Predictions:

-

O-H Stretch: The broad absorption in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl group and is due to hydrogen bonding.

-

C-H Stretches: The sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methylene group.

-

Aromatic and C-O Stretches: The absorptions in the 1450-1600 cm⁻¹ range are typical for aromatic C=C stretching vibrations. The strong C-O stretching band for a primary alcohol is expected between 1000 and 1200 cm⁻¹.

-

Carbon-Halogen Stretches: The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if it's an oil at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the compound is a solid, it can be analyzed as a KBr pellet or as a mull in Nujol.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates or the KBr pellet is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula.

Predicted Mass Spectrum

The mass spectrum of this compound will show a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Predicted m/z | Assignment | Comments |

| 224, 226, 228 | [M]⁺ | Molecular ion cluster. The relative intensities of these peaks will be characteristic of the presence of one bromine and one chlorine atom. |

| 205, 207, 209 | [M-H₂O]⁺ | Loss of water from the molecular ion. |

| 145, 147 | [M-Br]⁺ | Loss of a bromine radical. |

| 189, 191 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 107 | [C₇H₆FO]⁺ | A potential fragment resulting from the loss of Br and Cl. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Rationale for Predictions:

-

Molecular Ion Cluster: The presence of one bromine and one chlorine atom will result in a characteristic M, M+2, and M+4 pattern in the molecular ion region. The most abundant peak in this cluster will likely be the one containing ⁷⁹Br and ³⁵Cl.

-

Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of water and cleavage of the C-C bond between the aromatic ring and the methylene group. The loss of the halogen atoms as radicals is also a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Impact (EI) is a common ionization technique that will provide information about the fragmentation pattern. Electrospray Ionization (ESI) could also be used, which is a softer ionization technique that would likely show a more prominent molecular ion peak.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Visualization of Molecular Structure and Analytical Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Conclusion

The comprehensive spectral analysis of this compound, even from a predictive standpoint, provides a robust framework for its structural confirmation. The expected NMR spectra will offer detailed insights into the proton and carbon environments, heavily influenced by the unique halogen substitution pattern. IR spectroscopy will confirm the presence of the key hydroxyl and aromatic functionalities, while mass spectrometry will establish the molecular weight and provide corroborating structural information through its fragmentation patterns. This guide serves as a valuable predictive resource for researchers and professionals in the field, outlining the expected spectral characteristics and the methodologies to obtain and interpret them, thereby ensuring the scientific integrity of their work with this and related compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Royal Society of Chemistry. NMR Spectroscopy. [Link]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-4-chloro-2-fluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet to explain the underlying chemical principles that dictate solubility and provides detailed, field-proven methodologies for its empirical determination.

Introduction: The Importance of Solubility in a Research and Development Context

This compound is a halogenated aromatic alcohol with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. The strategic placement of bromo, chloro, and fluoro substituents on the benzyl ring, combined with the reactive hydroxyl group, makes it a versatile building block.

Understanding the solubility of this compound in organic solvents is paramount for several critical aspects of research and development:

-

Reaction Condition Optimization: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles. A solvent that readily dissolves the reactants allows for a homogeneous reaction environment, facilitating molecular interactions.

-

Purification Processes: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility. Selecting an appropriate solvent system is crucial for isolating the target compound with high purity.

-

Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its precursors in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.

This guide will provide a theoretical framework for predicting the solubility of this compound, followed by detailed experimental protocols for its quantitative measurement.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound:

-

Aromatic Ring: The benzene ring forms a non-polar, hydrophobic core.

-

Halogen Substituents (Br, Cl, F): The bromine, chlorine, and fluorine atoms are electronegative, inducing dipoles in the C-X bonds. This increases the overall polarity of the molecule compared to unsubstituted benzyl alcohol. However, these bulky substituents can also influence crystal lattice energy, which in turn affects solubility.

-

Hydroxyl Group (-CH₂OH): This is a polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to significantly influence its solubility in protic and polar aprotic solvents.

Based on this structure, we can predict that this compound will exhibit a nuanced solubility profile. It will not be entirely soluble in non-polar solvents due to the polar hydroxyl group, nor will it be freely soluble in highly polar solvents like water due to the large, hydrophobic halogenated aromatic ring. Its solubility will be highest in organic solvents of intermediate polarity that can engage in hydrogen bonding.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2] This means that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play are:

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. Alcohols are prime examples of molecules that can engage in hydrogen bonding.[3]

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron distribution.

The interplay of these forces between the solute (this compound) and the solvent will determine the extent of dissolution. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above, we can predict the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the hydroxyl group of the solute, and their alkyl chains can interact with the aromatic ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents are polar and can interact via dipole-dipole forces. Acetone and ethyl acetate can also act as hydrogen bond acceptors. |

| Non-Polar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact favorably with the solute's phenyl ring, but the solvent cannot effectively solvate the polar hydroxyl group. |

| Non-Polar Aliphatic | Hexanes, Heptane | Low | The primary interactions are weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding between the solute molecules. |

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for obtaining accurate quantitative solubility data. Below are detailed protocols for three common methods. The choice of method depends on the expected solubility range, the physicochemical properties of the compound, and the available instrumentation.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solubility determination method.

Caption: Workflow for selecting a solubility determination method.

Protocol 1: Gravimetric Method

This method is suitable for determining the solubility of compounds that are moderately to highly soluble in a given solvent.[4][5][6] It involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in a desiccator or vacuum oven.

-

Weigh the dish with the dry residue.

-

-

Calculation:

-

The solubility (S) in mg/mL is calculated as: S = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant collected

-

The following diagram outlines the key steps in the gravimetric determination of solubility.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-chloro-2-fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Profile and Inferred Hazard Assessment

3-Bromo-4-chloro-2-fluorobenzyl alcohol (CAS No. 329218-12-4) is a halogenated aromatic alcohol with the molecular formula C₇H₆BrClO. Due to the absence of a specific Safety Data Sheet (SDS), a hazard assessment has been conducted based on the known profiles of structurally similar compounds. This approach allows for a conservative and proactive safety strategy.

Physicochemical Properties

A compilation of available data for the target compound and its close structural relatives is presented below. This information is critical for understanding its behavior under various laboratory conditions.

| Property | This compound | 3-Bromo-4-fluorobenzyl Alcohol | 4-Bromo-2-fluorobenzyl alcohol |

| CAS Number | 329218-12-4 | 77771-03-0 | 188582-62-9 |

| Molecular Formula | C₇H₆BrClO | C₇H₆BrFO | C₇H₆BrFO |

| Molecular Weight | 221.5 g/mol | 205.03 g/mol | 205.03 g/mol |

| Appearance | Not specified; likely a solid or oil | Colorless to light orange/yellow clear liquid | Not specified |

| Boiling Point | Not specified | 90 °C @ 0.2 mmHg | Not specified |

| Flash Point | Not specified | 117 °C | Not specified |

| Storage | Room temperature | Recommended <15°C, cool and dark place | Not specified |

Inferred GHS Hazard Classification

Based on the consistent hazard profiles of analogous halogenated benzyl alcohols, this compound is anticipated to fall under the following GHS classifications:

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |

Disclaimer: This classification is inferred and should be used as a preliminary guide. A comprehensive risk assessment should be performed before handling this compound.

The Logic of Safe Handling: A Proactive Approach

The safe handling of any chemical, particularly one with limited specific data, hinges on a proactive and informed approach. The following sections detail the necessary precautions and procedures, grounded in the principles of chemical safety and informed by data from related compounds.

Engineering Controls: The First Line of Defense

Primary exposure routes for halogenated aromatic compounds include inhalation of vapors or dust, and dermal contact. Therefore, robust engineering controls are paramount.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood. This minimizes the risk of inhaling potentially irritating vapors.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing, the use of a face shield in conjunction with goggles is strongly recommended.

-

Hand Protection: Chemical-resistant gloves are essential. Based on the aromatic and halogenated nature of the compound, nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations or if engineering controls are not sufficient.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate inherent safety checks and procedures to minimize risk at each step.

Handling and Storage Protocol

-

Receipt and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is clear and legible.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Weighing and Transfer:

-

Perform all weighing and transfers inside a chemical fume hood.

-

Use a disposable weighing boat to prevent contamination of balances.

-

Handle with non-sparking tools.

-

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Halogenated waste streams should be segregated.

Spill Response Protocol

In the event of a spill, it is crucial to have a clear and practiced response plan.

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Ventilate: Ensure the fume hood is operational to ventilate the area.

-

Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbent material into a sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Caption: Decision tree for responding to a chemical spill.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Conclusion: A Commitment to Safety

The utility of this compound as a synthetic intermediate is clear. However, its responsible use is contingent upon a thorough understanding of its potential hazards and the diligent application of safe handling practices. By treating this compound with the precautions outlined in this guide, researchers can mitigate risks and continue to push the boundaries of chemical and pharmaceutical innovation. This document should be considered a living resource, to be updated as more specific toxicological and safety data becomes available.

References

-

PubChem. 4-Bromobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]

-

European Chemicals Agency (ECHA). Information on Chemicals: Benzyl alcohol. [Link]

-

International Labour Organization. Encyclopaedia of Occupational Health and Safety: Hydrocarbons, Halogenated Aromatic. [Link]

-

ChemTalk. Lab Safety Equipment & PPE. [Link]

-

Princeton University Environmental Health and Safety. Protective Equipment. [Link]

A Senior Application Scientist's Guide to 3-Bromo-4-chloro-2-fluorobenzyl Alcohol: Commercial Availability and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-4-chloro-2-fluorobenzyl alcohol (CAS No. 1824057-69-3), a polysubstituted aromatic building block with significant potential in medicinal chemistry and agrochemical synthesis. While direct literature on its specific applications is nascent, this document, written from the perspective of a Senior Application Scientist, extrapolates its synthetic utility based on the well-established reactivity of its constituent functional groups. We will cover its commercial availability, physicochemical properties, quality control considerations, and detailed, field-proven protocols for its likely transformations, such as palladium-catalyzed cross-coupling and oxidation reactions. This guide serves as a practical resource for researchers looking to incorporate this versatile intermediate into their synthetic programs.

The Strategic Value of Polysubstituted Benzyl Alcohols in Synthesis